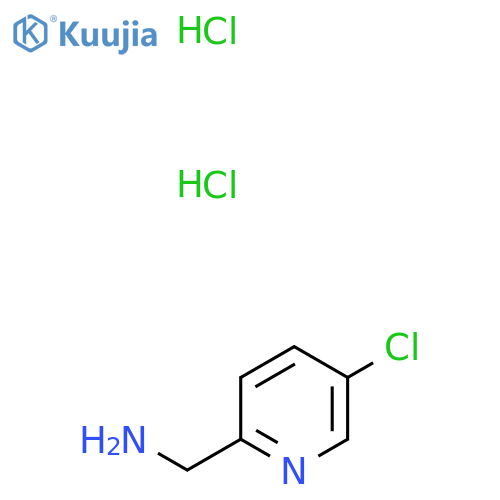

Cas no 1257535-54-8 ((5-chloro-2-pyridyl)methanamine dihydrochloride)

1257535-54-8 structure

商品名:(5-chloro-2-pyridyl)methanamine dihydrochloride

CAS番号:1257535-54-8

MF:C6H9Cl3N2

メガワット:215.508058309555

MDL:MFCD16872047

CID:1091304

PubChem ID:51342012

(5-chloro-2-pyridyl)methanamine dihydrochloride 化学的及び物理的性質

名前と識別子

-

- (5-Chloropyridin-2-yl)methanamine dihydrochloride

- (5-Chloro-2-pyridyl)methanamine dihydrochloride

- 2-(Aminomethyl)-5-chloropyridine dihydrochloride

- (5-CHLOROPYRIDIN-2-YL)METHANAMINE 2HCL

- (5-Chloropyridin-2-yl)methylamine dihydrochloride

- AK145141

- KB-92356

- MolPort-016-582-151

- OR60126

- QC-3057

- BCP31181

- 1-(5-Chloropyridin-2-yl)methanamine--hydrogen chloride (1/2)

- 1-(5-Chloropyridin-2-yl)methanamine diHCl

- SCHEMBL20447607

- EN300-6766955

- (5-Chloropyridin-2-yl)methylamine dihydrochloride, 5-Chloropicolinylamine dihydrochloride

- 1257535-54-8

- (5-Chloropyridin-2-yl)methanamine diHCl

- (5-chloropyridin-2-yl)methanamine,dihydrochloride

- AKOS022176971

- A889950

- PS-7937

- MFCD16872047

- (5-chloropyridin-2-yl)methanamine;dihydrochloride

- AMY41152

- SB79191

- 2-Pyridinemethanamine, 5-chloro-, hydrochloride (1:2)

- CS-0113025

- (5-chloropyridin-2-yl)methanaminedihydrochloride

- DTXSID80679874

- SY047437

- DB-260096

- 1-(5-CHLOROPYRIDIN-2-YL)METHANAMINE DIHYDROCHLORIDE

- (5-chloro-2-pyridyl)methanamine dihydrochloride

-

- MDL: MFCD16872047

- インチ: 1S/C6H7ClN2.2ClH/c7-5-1-2-6(3-8)9-4-5;;/h1-2,4H,3,8H2;2*1H

- InChIKey: BRTYTQGZXSSMJL-UHFFFAOYSA-N

- ほほえんだ: ClC1=CN=C(C=C1)CN.Cl.Cl

計算された属性

- せいみつぶんしりょう: 213.983131g/mol

- どういたいしつりょう: 213.983131g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 87.1

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.9Ų

(5-chloro-2-pyridyl)methanamine dihydrochloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(5-chloro-2-pyridyl)methanamine dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D684224-5G |

(5-chloro-2-pyridyl)methanamine dihydrochloride |

1257535-54-8 | 97% | 5g |

$35 | 2023-08-31 | |

| eNovation Chemicals LLC | Y1297796-100g |

(5-chloropyridin-2-yl)MethanaMine dihydrochloride |

1257535-54-8 | 95% | 100g |

$630 | 2024-06-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0160-1-50G |

(5-chloro-2-pyridyl)methanamine dihydrochloride |

1257535-54-8 | 97% | 50g |

¥ 18,202.00 | 2023-03-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0160-1-100G |

(5-chloro-2-pyridyl)methanamine dihydrochloride |

1257535-54-8 | 97% | 100g |

¥ 29,482.00 | 2023-03-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OG448-50mg |

(5-chloro-2-pyridyl)methanamine dihydrochloride |

1257535-54-8 | 95% | 50mg |

174.0CNY | 2021-08-04 | |

| Chemenu | CM175345-25g |

(5-Chloro-2-pyridyl)methanamine dihydrochloride |

1257535-54-8 | 95% | 25g |

$1328 | 2021-08-05 | |

| eNovation Chemicals LLC | Y0998326-10g |

(5-chloropyridin-2-yl)MethanaMine dihydrochloride |

1257535-54-8 | 95% | 10g |

$850 | 2024-08-02 | |

| Alichem | A029188306-1000g |

(5-Chloropyridin-2-yl)methanamine dihydrochloride |

1257535-54-8 | 95% | 1000g |

$7448.00 | 2023-09-03 | |

| Enamine | EN300-6766955-5.0g |

(5-chloropyridin-2-yl)methanamine dihydrochloride |

1257535-54-8 | 95.0% | 5.0g |

$21.0 | 2025-03-12 | |

| Enamine | EN300-6766955-10.0g |

(5-chloropyridin-2-yl)methanamine dihydrochloride |

1257535-54-8 | 95.0% | 10.0g |

$28.0 | 2025-03-12 |

(5-chloro-2-pyridyl)methanamine dihydrochloride 関連文献

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

1257535-54-8 ((5-chloro-2-pyridyl)methanamine dihydrochloride) 関連製品

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1257535-54-8)(5-chloro-2-pyridyl)methanamine dihydrochloride

清らかである:99%

はかる:100g

価格 ($):268.0

atkchemica

(CAS:1257535-54-8)(5-chloro-2-pyridyl)methanamine dihydrochloride

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ